5-[(4-Cyanophenoxy)methyl]-2-furoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid typically involves the reaction of 4-cyanophenol with 5-(chloromethyl)-2-furoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
5-[(4-Cyanophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Scientific Research Applications
5-[(4-Cyanophenoxy)methyl]-2-furoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The furan ring also plays a crucial role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
5-[(4-Cyanophenoxy)methyl]-2-furoic acid can be compared with other similar compounds such as:
5-[(4-Methoxyphenoxy)methyl]-2-furoic acid: This compound has a methoxy group instead of a cyano group, which affects its reactivity and applications.
5-[(4-Nitrophenoxy)methyl]-2-furoic acid: The presence of a nitro group in this compound leads to different chemical and biological properties compared to the cyanophenoxy derivative.
5-[(4-Hydroxyphenoxy)methyl]-2-furoic acid:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-[(4-cyanophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-6H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTXBOTVXAHUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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